Cas no 30388-70-6 (Benzene,1,1'-sulfinylbis[2-nitro- (9CI))

Benzene,1,1'-sulfinylbis[2-nitro- (9CI) 化学的及び物理的性質
名前と識別子
-
- 1-nitro-2-[(2-nitrophenyl)sulfinyl]benzene
- 1-nitro-2-(2-nitrophenyl)sulfinylbenzene
- NSC 400306
- NSC-400306
- MLS003171485
- CCG-256384
- J3Q7ZX2T6G
- 2,2'-Sulfinylbis(nitrobenzene)
- SCHEMBL2461936
- CHEMBL54001
- Sulfoxide, bis(o-nitrophenyl)
- nitrophenyl sulfoxide
- AS-64376
- AKOS037645869
- 1-nitro-2-(2-nitrophenyl)sulfinyl-benzene
- DTXSID00184470
- Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide
- D92985
- CS-0323712
- Benzene, 1,1'-sulfinylbis[2-nitro- (9CI)
- NSC400306
- SMR001875371
- 30388-70-6
- 1-NITRO-2-(2-NITROBENZENESULFINYL)BENZENE
- Benzene,1,1-sulfinylbis[2-nitro- (9CI)
- Benzene,1,1'-sulfinylbis[2-nitro- (9CI)
-
- MDL: MFCD00100514
- インチ: InChI=1S/C12H8N2O5S/c15-13(16)9-5-1-3-7-11(9)20(19)12-8-4-2-6-10(12)14(17)18/h1-8H
- InChIKey: WCZWCGYJADVMJH-UHFFFAOYSA-N
- ほほえんだ: O=[N+](C1=CC=CC=C1S(C1=CC=CC=C1[N+]([O-])=O)=O)[O-]
計算された属性
- せいみつぶんしりょう: 292.01544
- どういたいしつりょう: 292.015392
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 370
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 128
じっけんとくせい
- 密度みつど: 1.58±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 182-183 ºC (ethanol )
- ふってん: 524.2°Cat760mmHg
- フラッシュポイント: 270.8°C
- 屈折率: 1.715
- ようかいど: ほとんど溶けない(0.027 g/l)(25ºC)、
- PSA: 103.35
- LogP: 4.58180
Benzene,1,1'-sulfinylbis[2-nitro- (9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1394382-50mg |
2,2'-Sulfinylbis(nitrobenzene) |
30388-70-6 | 98% | 50mg |
¥993.00 | 2024-08-02 | |
eNovation Chemicals LLC | D768912-100mg |
Benzene, 1,1'-sulfinylbis[2-nitro- (9CI) |
30388-70-6 | 95% | 100mg |
$190 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1394382-250mg |
2,2'-Sulfinylbis(nitrobenzene) |
30388-70-6 | 98% | 250mg |
¥2240.00 | 2024-08-02 | |
eNovation Chemicals LLC | D768912-1g |
Benzene, 1,1'-sulfinylbis[2-nitro- (9CI) |
30388-70-6 | 95% | 1g |
$755 | 2025-02-27 | |
eNovation Chemicals LLC | D768912-1g |
Benzene, 1,1'-sulfinylbis[2-nitro- (9CI) |
30388-70-6 | 95% | 1g |
$755 | 2024-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S908876-250mg |
1,1'-sulfinylbis(2-nitrobenzene) |
30388-70-6 | 95% | 250mg |
¥1,980.00 | 2022-08-31 | |
eNovation Chemicals LLC | D768912-250mg |
Benzene, 1,1'-sulfinylbis[2-nitro- (9CI) |
30388-70-6 | 95% | 250mg |
$280 | 2024-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S908876-50mg |
1,1'-sulfinylbis(2-nitrobenzene) |
30388-70-6 | 95% | 50mg |
¥658.80 | 2022-08-31 | |
Chemenu | CM342017-100mg |
1-nitro-2-(2-nitrophenyl)sulfinylbenzene |
30388-70-6 | 95%+ | 100mg |
$203 | 2022-06-11 | |
eNovation Chemicals LLC | D768912-250mg |
Benzene, 1,1'-sulfinylbis[2-nitro- (9CI) |
30388-70-6 | 95% | 250mg |
$240 | 2025-02-27 |
Benzene,1,1'-sulfinylbis[2-nitro- (9CI) 関連文献
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3. Book reviews
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Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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9. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
Benzene,1,1'-sulfinylbis[2-nitro- (9CI)に関する追加情報
Research Brief on Benzene,1,1'-sulfinylbis[2-nitro- (9CI) (CAS: 30388-70-6): Recent Advances and Applications
Benzene,1,1'-sulfinylbis[2-nitro- (9CI) (CAS: 30388-70-6) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug discovery, material science, and as a key intermediate in organic synthesis. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and industrial relevance.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of Benzene,1,1'-sulfinylbis[2-nitro- (9CI) as a precursor in the synthesis of novel sulfonamide-based inhibitors targeting bacterial enzymes. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against multidrug-resistant strains of Staphylococcus aureus, with IC50 values in the low micromolar range. The researchers employed a combination of computational docking and in vitro assays to validate their findings, highlighting the compound's potential in addressing antibiotic resistance.
In the field of material science, a recent patent (US20230183245A1) disclosed the use of Benzene,1,1'-sulfinylbis[2-nitro- (9CI) as a cross-linking agent in the development of high-performance polymers. The resulting materials showed exceptional thermal stability and mechanical strength, making them suitable for aerospace and automotive applications. The patent emphasized the compound's unique ability to form stable sulfur-based linkages under mild reaction conditions.
From a toxicological perspective, a 2024 Environmental Science & Technology publication reported on the environmental fate and degradation pathways of Benzene,1,1'-sulfinylbis[2-nitro- (9CI). The study employed advanced mass spectrometry techniques to identify its breakdown products in various environmental matrices. Interestingly, the researchers found that photodegradation in aqueous solutions led to the formation of less toxic nitrobenzenes, suggesting potential bioremediation strategies for sites contaminated with this compound.
Ongoing clinical research is exploring the anticancer properties of Benzene,1,1'-sulfinylbis[2-nitro- (9CI) derivatives. Preliminary results from phase I trials indicate that certain analogs exhibit selective cytotoxicity against pancreatic cancer cell lines while showing minimal effects on normal cells. The mechanism of action appears to involve the generation of reactive oxygen species and interference with mitochondrial function.
In conclusion, recent research on Benzene,1,1'-sulfinylbis[2-nitro- (9CI) (CAS: 30388-70-6) demonstrates its versatility across multiple scientific disciplines. While its applications in drug discovery show particular promise, further studies are needed to fully understand its pharmacological profile and environmental impact. The compound's unique chemical properties continue to make it a valuable subject for interdisciplinary research in the chemical and biological sciences.
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